molecular formula C11H16O B1194085 3-Methyl-1-phenylbutan-2-ol CAS No. 705-58-8

3-Methyl-1-phenylbutan-2-ol

Cat. No. B1194085
CAS RN: 705-58-8
M. Wt: 164.24 g/mol
InChI Key: AFLKKLSCQQGOEK-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylbutan-2-ol is a chemical compound with significance in various scientific and industrial applications, particularly noted for its role as a fragrance ingredient. This secondary alcohol belongs to the Aryl Alkyl Alcohols (AAA) group, characterized by the presence of an alcohol group attached to an aryl group, which may be a substituted or unsubstituted benzene ring. The compound's structure can be generally represented as Ar-C-(R1)(R2)OH or Ar-Alkyl-C-(R1)(R2)OH, indicating its versatile chemical nature and potential for diverse chemical reactions and properties (Scognamiglio, Jones, Letizia, & Api, 2012).

Synthesis Analysis

The synthesis of compounds related to 3-Methyl-1-phenylbutan-2-ol involves various chemical strategies, including the utilization of density functional theory (DFT) for predicting molecular structures and spectroscopic properties. Such methods enable a detailed understanding of the compound's formation and its derivatives, providing insights into experimental values through geometry analysis and NMR studies. This approach is crucial for designing and synthesizing compounds with specific properties and functionalities (Espinoza-Hicks, Rodríguez-Valdez, Nevárez-Moorillón, & Camacho-Dávila, 2012).

Molecular Structure Analysis

The molecular structure and bonding configurations of 3-Methyl-1-phenylbutan-2-ol and its related compounds have been established through various analytical techniques, including photolysis and stereochemical assignments. These studies reveal the intricate details of the compound’s molecular geometry, aiding in the understanding of its chemical behavior and reactivity (Coxon & Hii, 1977).

Chemical Reactions and Properties

3-Methyl-1-phenylbutan-2-ol undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For instance, its involvement in fragrance material synthesis, where specific structural features are crucial for fragrance properties, highlights its chemical utility. The compound’s reactivity is further illustrated in reactions like microwave-assisted ketone-ketone rearrangement, showcasing its potential in organic synthesis and the development of novel chemical entities (Gopalakrishnan, Kasinath, & Pradeep Singh, 2002).

Physical Properties Analysis

The physical properties of 3-Methyl-1-phenylbutan-2-ol, including its glass-forming abilities and phase behavior in mixtures, are of significant interest in the field of physical chemistry. These properties are essential for understanding the compound's behavior in various conditions and its application in materials science (Dette, Qi, Schröder, Godt, & Koop, 2014).

Chemical Properties Analysis

The chemical properties of 3-Methyl-1-phenylbutan-2-ol, influenced by its functional groups and molecular structure, dictate its reactivity and potential applications. Studies on its derivatives and related compounds provide insights into the influence of different substituents on its chemical behavior, offering valuable information for the design and synthesis of new compounds with desired chemical properties (Raajaraman, Sheela, & Muthu, 2019).

Scientific Research Applications

  • Fragrance Applications : 3-Methyl-1-phenylbutan-2-ol is reviewed for its use as a fragrance ingredient. It is part of the Aryl Alkyl Alcohols group and is a secondary alcohol. This review includes a detailed summary of toxicology and dermatology papers related to this fragrance ingredient (Scognamiglio et al., 2012).

  • Photolysis Research : The stereochemistry of various derivatives of 3-Methyl-1-phenylbutan-2-ol, like 3,4-epoxy-2-methyl-1-phenylbutan-1-ols, has been established through photolysis studies (Coxon & Hii, 1977).

  • Vibrational Circular Dichroism Studies : Experimental and theoretical studies on 3-Methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol have been conducted to understand its structural dynamics in vibrational circular dichroism spectra (Xia et al., 2018).

  • Lipase-Mediated Resolution : The efficiency and selectivity of the lipase-mediated resolution of 3-Methyl-2-phenylbutan-1-ol have been studied, showing varying degrees of resistance to enzymatic hydrolysis under different conditions (Foley et al., 2017).

  • Baker's Yeast Reduction Studies : The stereochemical course of baker's yeast-mediated reduction of substituted cinnamaldehydes, including isomers of 3-Methyl-1-phenylbutan-2-ol, has been comprehensively studied (Fronza et al., 2009).

Safety And Hazards

“3-Methyl-1-phenylbutan-2-ol” is classified as a flammable liquid and vapor . It has several hazard statements including H227, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers retrieved provide valuable information about the properties and reactions of “3-Methyl-1-phenylbutan-2-ol”. They discuss topics such as the dehydration of the alcohol , the oxidation of alcohols , and the reactivity of unsaturated alcohols .

properties

IUPAC Name

3-methyl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLKKLSCQQGOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862382
Record name Benzeneethanol, .alpha.-(1-methylethyl)-
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenylbutan-2-ol

CAS RN

705-58-8
Record name α-(1-Methylethyl)benzeneethanol
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Record name alpha-Isopropyl-phenethyl alcohol
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Record name 705-58-8
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Record name Benzeneethanol, .alpha.-(1-methylethyl)-
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Record name Benzeneethanol, .alpha.-(1-methylethyl)-
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Record name 3-methyl-1-phenylbutan-2-ol
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Record name .ALPHA.-ISOPROPYL-PHENETHYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
… of 3-methyl-1-phenylbutan-2-ol when used as a fragrance ingredient is presented. 3-Methyl-1-phenylbutan-2-ol is a … Available data for 3-methyl-1-phenylbutan-2-ol were evaluated then …
Number of citations: 8 www.sciencedirect.com
S Bright - 1988 - ir.canterbury.ac.nz
… However, reaction of 3-methyl-1-phenylbutan-2-ol (49) at -70C gave, after quenching, a small amount of the dimethyl indane (50) along with the unreacted starting alcohol. This is …
Number of citations: 5 ir.canterbury.ac.nz
LY Liu, ZH Li, GQ Wang, K Wei, ZJ Dong… - Natural Products and …, 2014 - Springer
… The absolute stereochemistry of the chiral center of C-9 was determined to be S by comparing the optical rotation value of 3 ([α] D −8.8, MeOH) with (S)-3-methyl-1-phenylbutan-2-ol ([α] …
Number of citations: 14 link.springer.com
D Belsito, D Bickers, M Bruze… - Food and …, 2012 - fragrancematerialsafetyresource …
The aryl alkyl alcohol (AAA) fragrance ingredients are a diverse group of chemical structures with similar metabolic and toxicity profiles. The AAA fragrances demonstrate low acute and …
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol (AAA) fragrance ingredients are a diverse group of chemical structures with similar metabolic and toxicity profiles. The AAA fragrances demonstrate low acute and …
Number of citations: 4 www.sciencedirect.com
K Rudolf, DS Stephenson, L Ernst… - Beilstein Journal of …, 2016 - search.proquest.com
Do not rely on the widely accepted rule that vicinal, sp 3-positioned protons in cyclopentene moieties should always have more positive 3 J NMR coupling constants for the cis than for …
Number of citations: 0 search.proquest.com
R Knorr, DS Stephenson, E Lattke… - Beilstein Journal of …, 2016 - beilstein-journals.org
Do not rely on the widely accepted rule that vicinal, sp 3-positioned protons in cyclopentene moieties should always have more positive 3 J NMR coupling constants for the cis than for …
Number of citations: 5 www.beilstein-journals.org
B López, A Maestro, R Pedrosa - 2007 - Wiley Online Library
The addition of stabilized phosphorus anions to aldehydes leads to α‐substituted β‐hydroxyphosphonates. The diastereoselectivity of the process is strongly influenced by the …
EK Edelstein - 2018 - search.proquest.com
This dissertation details the development of several enantioselective or stereospecific transformations involving organoboronic esters. Chapter one will introduce electrophile-induced …
Number of citations: 3 search.proquest.com
Y Meng - 2020 - search.proquest.com
This dissertation details two different alkene difunctionalization strategies that are utilized in the synthesis of three types of organoboron species in racemic and enantioenriched fashion. …
Number of citations: 2 search.proquest.com

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